molecular formula C11H11NO5S B3403263 3-Benzoyl-1,3-thiazolidine-4-carboxylic acid 1,1-dioxide CAS No. 1105682-82-3

3-Benzoyl-1,3-thiazolidine-4-carboxylic acid 1,1-dioxide

Cat. No. B3403263
CAS RN: 1105682-82-3
M. Wt: 269.28 g/mol
InChI Key: UNMXUCJNXICONF-UHFFFAOYSA-N
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Description

3-Benzoyl-1,3-thiazolidine-4-carboxylic acid 1,1-dioxide is a chemical compound with the molecular formula C11H11NO3S . It is a type of thiazolidine, a class of compounds that have been explored for their potential in bioconjugation . Thiazolidines are interesting because they are naturally present in proteins as N-terminal cysteine .


Synthesis Analysis

The synthesis of thiazolidines involves the reaction between 1,2-aminothiols and aldehydes . This reaction is fast, efficient, and stable under physiological conditions . It does not require any catalyst and the resulting thiazolidine product remains stable . This type of bioorthogonal reaction offers enormous potential for the coupling of biomolecules in an efficient and biocompatible manner .


Molecular Structure Analysis

The molecular structure of this compound is based on the thiazolidine core, which is a five-membered heterocyclic ring containing one nitrogen and one sulfur atom .

Scientific Research Applications

3-Benzoyl-1,3-thiazolidine-4-carboxylic acid 1,1-dioxide has been studied extensively in the scientific community due to its potential applications in various areas of research. It has been used as an inhibitor of cyclooxygenase (COX), which is involved in the production of prostaglandins, a group of hormones that play an important role in inflammation and pain. This compound has also been studied as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells. Additionally, it has been used in studies investigating its potential as an anti-inflammatory agent, an anti-oxidant, and a neuroprotective agent.

Mechanism of Action

3-Benzoyl-1,3-thiazolidine-4-carboxylic acid 1,1-dioxide works by inhibiting the enzyme cyclooxygenase (COX), which is involved in the production of prostaglandins. Prostaglandins are hormones that play an important role in inflammation and pain. By inhibiting the activity of COX, this compound is able to reduce the production of prostaglandins, thus reducing inflammation and pain.
Biochemical and Physiological Effects
This compound has been studied extensively in the scientific community due to its potential applications in various areas of research. It has been shown to have anti-inflammatory, anti-oxidant, and neuroprotective effects. Additionally, it has been shown to inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

3-Benzoyl-1,3-thiazolidine-4-carboxylic acid 1,1-dioxide has a number of advantages for lab experiments, including its ease of synthesis, its low cost, and its high solubility in organic solvents. Additionally, it has a high degree of selectivity for the enzyme COX, which makes it an ideal tool for studying the effects of COX inhibition. However, this compound has some limitations for lab experiments, including its relatively short half-life and its potential for toxicity at higher concentrations.

Future Directions

The potential applications of 3-Benzoyl-1,3-thiazolidine-4-carboxylic acid 1,1-dioxide are still being explored in the scientific community. Possible future directions include further studies into its potential as an anti-cancer agent, its potential as an anti-inflammatory agent, its potential as an anti-oxidant, and its potential as a neuroprotective agent. Additionally, further studies into its potential as an inhibitor of other enzymes involved in the production of prostaglandins could provide valuable insight into the potential therapeutic applications of this compound.

properties

IUPAC Name

3-benzoyl-1,1-dioxo-1,3-thiazolidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO5S/c13-10(8-4-2-1-3-5-8)12-7-18(16,17)6-9(12)11(14)15/h1-5,9H,6-7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNMXUCJNXICONF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(CS1(=O)=O)C(=O)C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Benzoyl-1,3-thiazolidine-4-carboxylic acid 1,1-dioxide
Reactant of Route 2
3-Benzoyl-1,3-thiazolidine-4-carboxylic acid 1,1-dioxide
Reactant of Route 3
3-Benzoyl-1,3-thiazolidine-4-carboxylic acid 1,1-dioxide
Reactant of Route 4
3-Benzoyl-1,3-thiazolidine-4-carboxylic acid 1,1-dioxide
Reactant of Route 5
3-Benzoyl-1,3-thiazolidine-4-carboxylic acid 1,1-dioxide
Reactant of Route 6
3-Benzoyl-1,3-thiazolidine-4-carboxylic acid 1,1-dioxide

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